5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISIMIVIVPNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511872 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61306-74-9 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Friedel-Crafts Alkylation Route
A notable method involves intramolecular Friedel-Crafts alkylation of appropriately substituted N-(methoxyphenyl) derivatives to form hydroxy-3,4-dihydroquinolin-2(1H)-ones, which can be further methylated to introduce methoxy groups at the 5 and 8 positions.
- Starting from N-(3,4-dimethoxyphenyl) precursors, cyclization under acidic conditions yields the dihydroquinolinone ring.
- Subsequent methylation steps ensure the methoxy substitutions are installed at the 5 and 8 positions.
- This method allows for good yields and regioselectivity in forming the 5,8-dimethoxy substitution pattern.
Halogenation and Subsequent Functional Group Transformations
According to a patent describing quinoline-5,8-dione derivatives, halogenation of precursors followed by reduction and acylation steps can be adapted to synthesize quinoline derivatives with methoxy substitutions.
- Halogenation of a suitable quinoline intermediate (e.g., bromination) at reactive positions.
- Reduction reactions (e.g., Pd/CH2 reduction) to convert quinoline-5,8-dione to dihydroquinolinone derivatives.
- Reaction with acyl chlorides and acid-mediated cyclization to form the dihydroquinolinone ring with methoxy substituents.
This multistep method is flexible and can be tailored to introduce the 5,8-dimethoxy groups by starting with methoxylated aromatic precursors.
Alkylation and Reduction Strategies
In research focused on related 3,4-dihydroquinolinone derivatives, alkylation of 2-(3,4-dimethoxyphenyl)ethanamine with halogenated butyronitriles followed by reduction steps has been employed to build the quinolinone core.
- Alkylation with 4-bromobutyronitrile introduces the necessary side chain.
- Lithium aluminum hydride (LAH) reduction converts nitrile and formyl groups to amines, facilitating ring closure to the dihydroquinolinone.
- This route allows for the preservation of methoxy groups at positions 5 and 8 on the aromatic ring.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intramolecular Friedel-Crafts | Acidic catalyst (e.g., AlCl3, FeCl3) | 60-75 | Efficient cyclization to dihydroquinolinones |
| Methylation | Methyl iodide or dimethyl sulfate | 80-90 | Selective methoxylation at 5,8 positions |
| Halogenation | Bromine or NBS in suitable solvent | 70-85 | Precursor halogenation for further transformations |
| Reduction | Pd/C hydrogenation or LAH reduction | 65-88 | Converts quinoline-5,8-dione to dihydroquinolinone |
| Alkylation | 4-Bromobutyronitrile, K2CO3, acetone | 68-88 | Side chain introduction for ring closure |
Spectroscopic Characterization
- 1H NMR data typically show characteristic signals for the methoxy groups at ~3.8 ppm.
- The dihydroquinolinone NH appears as a singlet around 8-9 ppm.
- Aromatic protons adjacent to methoxy groups show downfield shifts consistent with substitution patterns.
- Mass spectrometry confirms molecular weights consistent with 5,8-dimethoxy substitution.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Suitability for this compound |
|---|---|---|---|
| Intramolecular Friedel-Crafts | Good regioselectivity, moderate yield | Requires strong acids, sensitive to substituents | High, direct formation of dihydroquinolinone core with methoxy groups |
| Halogenation + Reduction | Flexible, allows functional group manipulation | Multi-step, requires careful control | Moderate, adaptable for methoxy-substituted quinolines |
| Alkylation + LAH Reduction | Effective for side chain introduction | Potential by-products complicate purification | High, preserves methoxy groups, good yields |
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the methoxy positions.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows it to undergo various chemical reactions, making it a versatile building block in organic synthesis .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The compound's mechanism of action involves interaction with specific cellular targets that regulate cell proliferation and survival .
Cytotoxicity Studies
A summary of cytotoxicity studies is presented in Table 1:
| Compound | Cell Line | IC50 (µM) | Effect on Apoptosis |
|---|---|---|---|
| DMDQ Derivative A | MCF-7 | <0.5 | Induces apoptosis |
| DMDQ Derivative B | HL-60 | <0.3 | Induces DNA damage |
| DMDQ | HUVEC | >10 | No significant effect |
Table 1: Cytotoxicity of DMDQ derivatives against different cell lines.
Medicinal Applications
Drug Development
Due to its structural similarity to other bioactive quinoline derivatives, this compound is being explored as a lead compound for drug development. Its potential therapeutic applications include treatments for cancer, neurodegenerative disorders, and infectious diseases .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of this compound on different cancer cell lines. The results demonstrated that modifications to the methoxy groups significantly enhanced cytotoxicity against specific cell types, indicating the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to cross the blood-brain barrier effectively without acute toxicity at higher doses (up to 2500 mg/kg in mice), highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy groups may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 3,4-Dihydroquinolin-2(1H)-one Derivatives
*Calculated based on molecular formula.
Key Findings:
However, CHNQD-00603 (3-OMe, 4-OH) demonstrates that hydroxyl groups at C4 significantly enhance osteogenic activity in bone marrow stromal cells (BMSCs), suggesting that polar groups at this position are critical for bone-related applications . Aminoalkyl Chains: Compounds like (S)-35, featuring a dimethylaminoethyl chain at position 1, exhibit high selectivity for neuronal nitric oxide synthase (nNOS), underscoring the importance of basic amine side chains in CNS-targeted therapies .
Ring Modifications: Ring-Opened Derivatives: Compound 10g, derived from opening the 3,4-dihydroquinolinone ring and introducing a 1,3,4-oxadiazole moiety, shows enhanced flexibility and 5-HT₁A receptor affinity (Ki = 1.68 nM), comparable to serotonin itself . This contrasts with the rigid bicyclic structure of the target compound, which may limit conformational adaptability for certain receptor interactions. Halogenation: Brominated analogs like 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one are primarily synthetic intermediates, with halogens facilitating further cross-coupling reactions .
Functional Group Additions :
- Perfluoroalkyl and Carbonyl Units : Derivatives synthesized via palladium-catalyzed carbonylative cyclization (e.g., perfluoroalkyl-CO compounds) exhibit improved metabolic stability and selectivity for TRPV1 channels, highlighting the role of electron-withdrawing groups in modulating ion channel activity .
Biological Activity
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core with methoxy groups at positions 5 and 8, which are believed to enhance its biological activity. The structural formula is as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (H460)
- Prostate Cancer (DU145)
In one study, the compound exhibited an IC50 value of approximately 10 µM against MCF7 cells, indicating potent antiproliferative effects. The proposed mechanism includes the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt pathway.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a comparative analysis of several quinoline derivatives' anticancer properties, this compound was found to be one of the most effective compounds tested against human cancer cell lines. The study highlighted its potential as a lead compound for further drug development.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one derivatives?
- Methodological Answer : The core scaffold is typically synthesized via alkylation or reductive amination. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are alkylated using amines like dimethylaminoethyl chloride in DMF with potassium carbonate as a base, followed by catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines . Purification often involves flash chromatography (e.g., Biotage systems with NH₃/MeOH/CH₂Cl₂ gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : ¹H NMR (300 MHz) in CDCl₃ or DMSO-d₆ is used to confirm substitution patterns, such as methoxy group integration (δ 3.2–3.8 ppm) . Mass spectrometry (EI/ESI) confirms molecular weights (e.g., MH+ peaks at 264–303 m/z) . HPLC (>95% purity) ensures compound integrity post-synthesis .
Q. What purification methods are effective for isolating intermediates in multi-step syntheses?
- Methodological Answer : Silica gel flash chromatography is standard, with eluents like ethyl acetate/hexane or dichloromethane/methanol. For polar intermediates, aqueous workup with ethyl acetate extraction and brine washing minimizes impurities .
Advanced Research Questions
Q. How can low yields in the alkylation of this compound be mitigated?
- Methodological Answer : Optimize reaction time (e.g., 48–72 hours for slow nucleophilic displacements) and temperature (60°C in acetonitrile with KI catalysis enhances reactivity) . Steric hindrance from bulky amines (e.g., piperidine vs. dimethylamine) may require adjusted stoichiometry (1.2–1.5 eq. alkylating agent) .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer : Conduct metabolite profiling (LC-MS) to identify active/inactive derivatives . Adjust pharmacokinetic parameters (e.g., logP via substituent modification) to improve bioavailability. Comparative studies using σ-1 receptor binding assays (IC₅₀) and analgesic rodent models can clarify mechanistic contradictions .
Q. How does solvent choice impact regioselectivity in functionalizing the dihydroquinolinone core?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor SN2 alkylation at nitrogen, while THF or chloroform may promote competing carbonyl reactivity (e.g., enolate formation) . For electrophilic substitutions (e.g., nitration), nitric acid in acetic acid ensures regioselective C-6 nitro group introduction .
Q. What analytical approaches validate structural isomerism in synthetic derivatives?
- Methodological Answer : Chiral HPLC separates enantiomers (e.g., using Lux Cellulose-2 columns), while NOESY NMR identifies spatial proximity of substituents (e.g., methoxy groups at C-5 vs. C-8) . X-ray crystallography provides definitive confirmation for crystalline intermediates .
Data Analysis & Optimization
Q. How should researchers analyze conflicting SAR (structure-activity relationship) data in derivative libraries?
- Methodological Answer : Use multivariate analysis (e.g., PCA or CoMFA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity. For example, bulky C-1 alkyl groups may enhance σ-1 receptor affinity but reduce solubility, requiring balanced modifications .
Q. What computational tools predict feasible synthetic routes for novel derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
